(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-propenenitrile
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Overview
Description
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-propenenitrile is a complex organic molecule featuring a benzothiazole moiety, a pyrazole ring, and a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-propenenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a propenenitrile linkage. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-propenenitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-propenenitrile: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-propenenitrile involves its interaction with specific molecular targets. The benzothiazole and pyrazole rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-propenenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-propenenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-propenenitrile stands out due to its hexyloxy substituent, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This unique feature may contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C31H28N4OS |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C31H28N4OS/c1-2-3-4-10-19-36-27-17-15-23(16-18-27)30-25(22-35(34-30)26-11-6-5-7-12-26)20-24(21-32)31-33-28-13-8-9-14-29(28)37-31/h5-9,11-18,20,22H,2-4,10,19H2,1H3/b24-20+ |
InChI Key |
OYECEISGWNXCMO-HIXSDJFHSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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